Monensin B

Description

Properties

IUPAC Name |

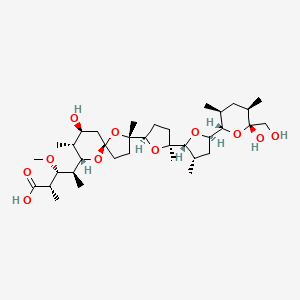

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLUKLZKZXJEFX-WALYMESLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30485-16-6 | |

| Record name | Monensin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30485-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Monensin B: An In-Depth Technical Guide to its Mechanism of Action on Ion Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monensin B, a polyether ionophore produced by Streptomyces cinnamonensis, plays a significant role in biological research and veterinary medicine due to its ability to selectively transport cations across lipid membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on ion transport. It delves into its ionophoric properties, selectivity, and the resultant physiological consequences. This document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and presents visual representations of the transport mechanism and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a close structural analog of Monensin A, differing only by the substitution of an ethyl group with a methyl group on the C-25 furan ring. This seemingly minor structural change has implications for its ion-binding affinity and selectivity. Like other carboxylic ionophores, this compound's biological activity stems from its ability to form lipid-soluble complexes with specific cations, thereby facilitating their transport across biological membranes and disrupting natural ion gradients.

Core Mechanism of Action: Ion Transport

The primary mechanism of action of this compound is the facilitation of electroneutral cation exchange across lipid bilayers, predominantly exchanging a sodium ion (Na⁺) for a proton (H⁺)[1][2][3]. This process disrupts the electrochemical gradients of these ions, which are crucial for numerous cellular functions.

The Electroneutral Na⁺/H⁺ Antiport Cycle

The transport process can be conceptualized as a four-step cycle:

-

Protonation: The deprotonated, negatively charged this compound molecule at the external membrane surface binds a proton from the extracellular space, becoming a neutral, lipophilic molecule.

-

Translocation (Protonated Form): The neutral, protonated this compound diffuses across the lipid bilayer to the intracellular side.

-

Cation Exchange: On the inner face of the membrane, the proton dissociates into the cytoplasm, and the now negatively charged this compound binds a sodium ion.

-

Translocation (Cation Complex): The neutral this compound-Na⁺ complex diffuses back across the membrane to the extracellular side, where the sodium ion is released, and the cycle can begin again.

This continuous cycling leads to an influx of Na⁺ into the cell and an efflux of H⁺, resulting in an increase in intracellular sodium concentration and an increase in intracellular pH (alkalinization)[4][5].

Figure 1: Electroneutral Na⁺/H⁺ antiport mechanism of this compound.

Electrogenic Transport

While the predominant mechanism is electroneutral, there is evidence to suggest that monensin can also facilitate electrogenic transport, particularly with derivatives where the carboxylic group is modified. In this mode, the Monensin-cation complex carries a net charge, and its movement across the membrane is influenced by the membrane potential. This can occur if this compound complexes with a cation without the concomitant exchange of a proton, leading to a net movement of charge across the membrane.

Figure 2: Simplified representation of electrogenic transport by this compound.

Quantitative Data on Ion Transport

While specific quantitative data for this compound is limited in publicly available literature, studies on its close analog, Monensin A, provide valuable insights. It is important to note that this compound has been reported to be a weaker binder of both Na⁺ and K⁺ compared to Monensin A, with a diminished Na⁺/K⁺ selectivity.

| Parameter | Cation | Value | Compound | Conditions | Reference |

| Stability Constants (log K) | Na⁺ | 6.3 | Monensin A | Methanol | |

| K⁺ | 4.8 | Monensin A | Methanol | ||

| Rb⁺ | 4.1 | Monensin A | Methanol | ||

| Cs⁺ | 3.5 | Monensin A | Methanol | ||

| Li⁺ | 3.4 | Monensin A | Methanol | ||

| Ag⁺ | 6.9 | Monensin A | Methanol | ||

| Dissociation Constant (KM) | Na⁺ | ~0.03 M | Monensin | Soybean phospholipid vesicles | |

| K⁺ | ~0.5 M | Monensin | Soybean phospholipid vesicles | ||

| Li⁺ | ~2.2 M | Monensin | Soybean phospholipid vesicles | ||

| Translocation Rate Constant (k) | Monensin-H⁺ | ~9 x 10³ s⁻¹ | Monensin | Soybean phospholipid vesicles | |

| Monensin-Na⁺ | ~9 x 10³ s⁻¹ | Monensin | Soybean phospholipid vesicles | ||

| Monensin-K⁺ | ~9 x 10³ s⁻¹ | Monensin | Soybean phospholipid vesicles | ||

| Monensin-Li⁺ | ~9 x 10³ s⁻¹ | Monensin | Soybean phospholipid vesicles | ||

| Effect on Intracellular Ions | Intracellular K⁺ | Decrease | Monensin | Streptococcus bovis | |

| Intracellular Na⁺ | Increase | Monensin | Streptococcus bovis | ||

| Intracellular pH | Decrease | Monensin | Streptococcus bovis |

Experimental Protocols

Black Lipid Membrane (BLM) for Ion Transport Studies

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer.

Figure 3: Workflow for a Black Lipid Membrane (BLM) experiment.

Methodology:

-

Chamber Setup: A two-chamber system separated by a thin Teflon film with a small aperture (100-200 µm) is used. Each chamber is filled with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

-

Membrane Formation: A lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is painted across the aperture to form a lipid bilayer.

-

Bilayer Verification: The formation of a stable bilayer is confirmed by measuring its capacitance, which should be in the range of 0.3-0.8 µF/cm².

-

Ionophore Incorporation: A stock solution of this compound in a suitable solvent (e.g., ethanol) is added to one or both chambers to achieve the desired final concentration (e.g., 1-10 µM).

-

Imposing Ion Gradient: An ion gradient is established across the bilayer by adding a concentrated salt solution (e.g., NaCl) to one chamber.

-

Current Measurement: The resulting ion current across the membrane is measured using Ag/AgCl electrodes connected to a sensitive current amplifier under voltage-clamp conditions.

-

Data Analysis: The measured current is used to calculate the ion transport rate (flux) mediated by this compound.

Measurement of Intracellular pH using BCECF-AM

This method utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to monitor changes in intracellular pH in living cells.

Methodology:

-

Cell Culture: Plate cells of interest onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM (1 mM) in anhydrous DMSO.

-

Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 2-5 µM.

-

Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the fluorescent BCECF inside the cells.

-

This compound Treatment: Add this compound to the cells at the desired concentration.

-

Fluorescence Measurement:

-

Excite the cells alternately at approximately 490 nm and 440 nm (the isosbestic point).

-

Measure the fluorescence emission at approximately 535 nm.

-

The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH.

-

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pH values using a set of buffers with known pH containing the K⁺/H⁺ ionophore nigericin (e.g., 10 µM) to equilibrate intracellular and extracellular pH.

Measurement of Intracellular Sodium using SBFI-AM

This protocol uses the ratiometric fluorescent indicator sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) to quantify changes in intracellular sodium concentration.

Methodology:

-

Cell Culture: Prepare cells as described for the BCECF-AM protocol.

-

Dye Loading:

-

Prepare a stock solution of SBFI-AM (1-5 mM) in anhydrous DMSO. The addition of Pluronic F-127 (20% w/v in DMSO) can aid in dye solubilization.

-

Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 5-10 µM.

-

Incubate the cells with the SBFI-AM loading solution for 60-120 minutes at room temperature or 37°C.

-

-

Washing: Wash the cells twice with the buffer to remove extracellular dye.

-

De-esterification: Allow 15-30 minutes for complete de-esterification of the dye.

-

This compound Treatment: Add this compound to the cells.

-

Fluorescence Measurement:

-

Excite the cells alternately at approximately 340 nm and 380 nm.

-

Measure the fluorescence emission at approximately 505 nm.

-

The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular Na⁺ concentration.

-

-

Calibration: Calibrate the fluorescence ratio to Na⁺ concentrations using a series of calibration buffers with varying Na⁺ concentrations. The cell membrane is permeabilized to Na⁺ using a combination of ionophores such as gramicidin, monensin, and nigericin to equilibrate intracellular and extracellular Na⁺ levels.

Conclusion

This compound is a potent ionophore that primarily functions as an electroneutral Na⁺/H⁺ antiporter, leading to significant disruptions in cellular ion homeostasis. While specific quantitative data on its ion binding and transport kinetics are not as abundant as for its counterpart, Monensin A, the available information clearly indicates a similar mechanism of action with nuanced differences in affinity and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate details of this compound's ion transport properties and its downstream biological effects. A thorough understanding of its mechanism is crucial for its application in research and for the development of new therapeutic strategies.

References

- 1. Monensin - Wikipedia [en.wikipedia.org]

- 2. The monensin-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies of the intracellular transport of procollagen and fibronectin in human fibroblasts. Effects of the monovalent ionophore, monensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A proposed mechanism of monensin action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Monensin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a close structural analog of the more abundant Monensin A. While much of the scientific literature focuses on Monensin A, this technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Identification

This compound is a complex polyketide with the molecular formula C₃₅H₆₀O₁₁.[1] It shares the characteristic polyether backbone and spiroketal functional groups with other monensins. The primary structural difference between this compound and Monensin A lies in the substitution at the C-16 position of the polyether chain; this compound possesses a methyl group, whereas Monensin A has an ethyl group. This seemingly minor difference in a single substituent can influence the molecule's biological activity and physicochemical properties.

The IUPAC name for this compound is (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid.[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in the literature, with most studies focusing on Monensin A or a mixture of monensins. However, based on its chemical structure, its properties are expected to be very similar to those of Monensin A. The table below summarizes the available data for this compound and provides a comparison with Monensin A for reference.

| Property | This compound | Monensin A (for comparison) |

| Molecular Formula | C₃₅H₆₀O₁₁ | C₃₆H₆₂O₁₁ |

| Molecular Weight | 656.84 g/mol [2] | 670.87 g/mol |

| Melting Point | Not available | 103-105 °C (monohydrate)[3] |

| pKa | Not available | ~6.65 (in 66% DMF)[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. | Slightly soluble in water; very soluble in organic solvents. |

Spectroscopic Data

Detailed spectroscopic data are crucial for the identification and characterization of this compound.

Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to study the fragmentation patterns of this compound. The analysis of the protonated and sodiated forms reveals distinct fragmentation pathways, providing valuable structural information. The sodiated adduct of this compound ([M+Na]⁺) is observed at an m/z of 679.402.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the hydroxyl (-OH) and carboxyl (-COOH) groups, as well as C-O-C stretching vibrations from the numerous ether linkages and cyclic ether rings.

Mechanism of Action

The biological activity of this compound, like other monensins, is primarily attributed to its function as a monovalent cation ionophore. It selectively complexes with alkali metal cations, with a preference for sodium (Na⁺), and transports them across biological membranes in exchange for a proton (H⁺). This electroneutral exchange disrupts the normal ionic gradients across cellular and subcellular membranes.

This disruption of ion homeostasis leads to several downstream cellular effects:

-

Disruption of the Golgi Apparatus: The influx of Na⁺ and efflux of H⁺ neutralizes the acidic environment of the Golgi cisternae. This leads to swelling and vacuolization of the Golgi complex, thereby inhibiting intracellular protein transport and secretion.

-

Induction of Apoptosis: By altering intracellular ion concentrations and disrupting cellular processes, monensins can trigger programmed cell death, or apoptosis. This is a key aspect of their anticancer activity.

-

Antimicrobial Activity: The disruption of ion gradients across the cell membranes of susceptible bacteria and protozoa leads to metabolic dysfunction and cell death.

The slight structural difference between this compound and Monensin A may lead to subtle differences in their ion binding affinities and transport efficiencies, which could translate to variations in their biological potencies. However, direct comparative studies are lacking.

Signaling Pathway Disruption

The ionophoric activity of this compound has cascading effects on various cellular signaling pathways. The disruption of Golgi function, for instance, impacts the processing and trafficking of signaling receptors and other proteins crucial for cell communication and survival.

Caption: Mechanism of action of this compound as a Na⁺/H⁺ ionophore.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. The following sections provide outlines for key assays.

Determination of Ionophore Activity

The ionophoric activity of this compound can be assessed by measuring its ability to transport cations across a biological or artificial membrane.

Protocol Outline: Ion-Selective Electrode (ISE) Method

-

Preparation of Vesicles: Prepare large unilamellar vesicles (LUVs) loaded with a specific concentration of NaCl or KCl.

-

Experimental Setup: Suspend the LUVs in an iso-osmotic buffer devoid of the encapsulated cation.

-

Measurement: Use an ion-selective electrode to monitor the external concentration of the cation of interest.

-

Initiation of Transport: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the vesicle suspension.

-

Data Acquisition: Record the change in the external cation concentration over time. The initial rate of ion leakage is a measure of the ionophoric activity.

Cell Viability Assay

The cytotoxic or antiproliferative effects of this compound on various cell lines can be determined using a cell viability assay.

Protocol Outline: MTS Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Golgi Transport Assay

The inhibitory effect of this compound on the Golgi apparatus can be visualized and quantified using a Golgi transport assay.

Protocol Outline: Intracellular Cytokine Staining

-

Cell Stimulation: Stimulate immune cells (e.g., T cells) to produce cytokines.

-

Inhibition of Transport: Treat the cells with this compound to block the secretion of the newly synthesized cytokines, causing them to accumulate in the Golgi.

-

Cell Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers.

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the cytokine of interest.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells that have accumulated the cytokine.

Caption: Workflow for key experimental assays of this compound.

Conclusion

This compound is a significant, albeit less studied, member of the monensin family of ionophore antibiotics. Its structural similarity to Monensin A suggests a comparable mechanism of action centered on the disruption of cellular ion homeostasis. This guide provides a foundational understanding of this compound's chemical and biological properties, drawing on available data and established experimental protocols for related compounds. Further research is warranted to fully elucidate the specific biological activity profile of this compound and to explore its potential in various therapeutic applications, particularly in comparison to its well-characterized counterpart, Monensin A. The detailed methodologies and conceptual frameworks presented herein are intended to facilitate and guide these future investigations.

References

- 1. The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditions modulating the ionic selectivity of transport by monensin examined on Enterococcus hirae (Streptococcus faecalis) by 23Na-NMR and K+ atomic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Monensin B as a Sodium/Hydrogen Antiporter: A Technical Guide

Abstract

Monensin is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis that has become an invaluable tool in cell biology and a widely used agent in veterinary medicine.[1][2][3] It functions primarily as a mobile ion carrier that facilitates the electroneutral exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes.[4][5] This activity disrupts ionic gradients, leading to profound effects on intracellular pH, organelle function—most notably the Golgi apparatus—and cellular viability. While "Monensin" often refers to a mixture of active compounds, Monensin A is the predominant and most studied component. This guide focuses on the well-documented activities of Monensin A as a representative model for the Na⁺/H⁺ antiport mechanism, with comparative data for its close analog, Monensin B, where available. We provide a detailed examination of its mechanism of action, quantitative data on its properties and effects, standardized experimental protocols for its study, and an overview of its applications and limitations in research and drug development.

Core Mechanism: The Na⁺/H⁺ Antiport

Monensin's biological activity is rooted in its ability to bind monovalent cations and transport them across lipid membranes. Its molecular structure, featuring a carboxyl group at one end and two hydroxyl groups at the other, allows it to adopt a pseudocyclic conformation stabilized by hydrogen bonds. This conformation creates a hydrophilic pocket for cation complexation, while the exterior of the molecule remains lipophilic, enabling it to shuttle through the membrane.

The primary transport mechanism is an electroneutral Na⁺/H⁺ exchange. The process unfolds as follows:

-

Protonation: The carboxyl group of Monensin is protonated (Mon-H), rendering the molecule electrically neutral.

-

Complexation: At the external membrane surface, the protonated Monensin exchanges its proton for a sodium ion, forming a neutral [Mon-Na] complex.

-

Translocation: The lipophilic [Mon-Na] complex diffuses across the lipid bilayer.

-

Release: On the cytosolic side, the sodium ion is released, and the Monensin carboxylate anion is reprotonated by a cytosolic proton.

-

Return: The neutral, protonated Monensin (Mon-H) diffuses back to the external surface, completing the cycle.

This exchange collapses transmembrane Na⁺ and H⁺ gradients, leading to an increase in intracellular sodium concentration and intracellular alkalinization. While the electroneutral model is widely accepted, some studies suggest that an electrogenic mechanism may also occur, where a charged complex of protonated Monensin and a salt anion ([MonH·Na⁺X⁻]) transports the sodium ion, contributing to changes in membrane potential.

Caption: Proposed mechanisms of Monensin-mediated ion transport.

Quantitative Data and Properties

Physicochemical Properties

Monensin A and B are structurally similar, differing by a single ethyl versus methyl group, which results in a slight mass difference.

| Property | Monensin A | This compound | Reference(s) |

| Molecular Formula | C₃₆H₆₂O₁₁ | C₃₅H₆₀O₁₁ | |

| Molar Mass | 670.87 g/mol | 656.8 g/mol | |

| Appearance | White crystalline solid | - | |

| Melting Point | 103–105 °C (monohydrate) | - |

Ion Selectivity

Monensin exhibits a strong preference for sodium over other monovalent cations, a key determinant of its primary biological effects.

| Cation Pair | Selectivity Ratio | Method | Reference(s) |

| Na⁺ / K⁺ | 16 ± 4 | Bilayer Lipid Membrane | |

| Na⁺ / K⁺ | ~10 | General Observation | |

| Other Cations Bound | Li⁺, Rb⁺, Ag⁺, Tl⁺ | General Observation |

Toxicity

A critical consideration for drug development is Monensin's narrow therapeutic window and significant species-specific toxicity. It is particularly toxic to horses.

| Species | LD₅₀ (Oral Administration) | Reference(s) |

| Horse | 2.0 - 3.0 mg/kg | |

| Cattle | 22 - 26 mg/kg | |

| Swine | 17 mg/kg | |

| Dog | >10 - 20 mg/kg | |

| Rat | 29 mg/kg | |

| Rabbit | 42 mg/kg | |

| Chicken | 200 mg/kg |

Cellular and Physiological Consequences

The disruption of Na⁺ and H⁺ homeostasis by Monensin triggers a cascade of downstream cellular events.

-

Organelle Disruption: The most visually dramatic effect of Monensin is the swelling and vacuolization of the Golgi apparatus cisternae. This is attributed to the osmotic influx of water following the accumulation of Na⁺ within the organelle, which disrupts protein trafficking and glycosylation.

-

Mitochondrial Damage: Monensin induces severe mitochondrial damage, characterized by increased matrix density, disorganized cristae, swelling, and decreased mitochondrial membrane potential. This dysfunction leads to the generation of reactive oxygen species (ROS), oxidative stress, and can ultimately trigger apoptosis or necrosis.

-

Intracellular pH (pHi) and Ion Current Alterations: Monensin treatment leads to a dose-dependent increase in cytosolic pH (alkalinization). The resulting increase in intracellular Na⁺ affects other ion transporters, such as the Na⁺-K⁺ pump and the Na⁺-Ca²⁺ exchanger, and can alter membrane currents, including a decrease in L-type Ca²⁺ currents in cardiomyocytes.

Caption: Signaling cascade of Monensin's cellular effects.

Key Experimental Protocols

Protocol: Measuring Na⁺/H⁺ Exchange in Liposomes

This foundational assay directly measures Monensin's ability to transport ions across a simple lipid bilayer, isolating its activity from other cellular components.

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a specific intravesicular buffer (e.g., 100 mM NaCl) and a pH-sensitive fluorescent probe like pyranine.

-

Gradient Formation: Create an outward Na⁺ gradient by diluting the liposomes into a Na⁺-free external buffer.

-

Assay Initiation: Add Monensin (dissolved in ethanol) to the liposome suspension.

-

Data Acquisition: Monitor the fluorescence of the entrapped probe. Monensin-mediated exchange of external H⁺ for internal Na⁺ will cause a pH change inside the liposome, which is detected as a change in fluorescence.

-

Analysis: The initial rate of fluorescence change is proportional to the rate of ion exchange.

Caption: Workflow for a liposome-based ion exchange assay.

Protocol: Assessing Intracellular pH (pHi) Changes in Cultured Cells

This protocol quantifies the direct physiological consequence of Monensin's Na⁺/H⁺ antiport activity in a cellular context.

Methodology:

-

Cell Culture: Grow the desired cell line (e.g., FRTL-5, L929 fibroblasts) on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate cells with a membrane-permeant form of a pH-sensitive fluorescent dye (e.g., BCECF-AM). The ester groups are cleaved by intracellular esterases, trapping the fluorescent probe in the cytosol.

-

Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Excite the dye at two wavelengths (e.g., 490 nm and 440 nm for BCECF) and record the emission intensity (e.g., at 535 nm).

-

Treatment: After establishing a stable baseline fluorescence ratio, perfuse the cells with a buffer containing Monensin at the desired concentration.

-

Calibration: At the end of the experiment, perfuse the cells with high-K⁺ buffers of known pH values in the presence of the K⁺/H⁺ ionophore nigericin. This equilibrates the intracellular and extracellular pH, allowing for the creation of a calibration curve to convert fluorescence ratios to absolute pHi values.

Caption: Workflow for measuring intracellular pH changes in cells.

Applications and Drug Development Context

Monensin's potent biological activities have led to its use in diverse fields, but its toxicity profile presents a major challenge for clinical translation.

-

Veterinary Medicine: Monensin is widely used in the beef and dairy industries as a coccidiostat and to improve feed efficiency by altering rumen microbial populations.

-

Research Tool: It is a standard reagent used to block intracellular protein transport at the level of the Golgi apparatus, enabling researchers to study the pathways of secretion and endocytosis.

-

Anticancer Potential: Recent studies have highlighted Monensin's potential as an anticancer agent. It shows cytotoxic activity against various cancer cell lines and has been found to selectively target cancer stem-like cells, reduce cell migration, and inhibit tumor formation in preclinical models.

-

Drug Development Hurdles: The primary obstacle to Monensin's use in humans is its narrow therapeutic index and severe toxicity, particularly cardiotoxicity and rhabdomyolysis, which can be fatal. Any drug development efforts would need to focus on creating derivatives with an improved safety profile or developing highly targeted delivery systems.

Conclusion

Monensin is a powerful Na⁺/H⁺ antiporter that acts as a mobile ion carrier to disrupt fundamental electrochemical gradients across cellular membranes. This activity leads to a cascade of events including intracellular alkalinization, sodium overload, Golgi disruption, and mitochondrial damage, which collectively account for its potent biological effects. While its toxicity precludes widespread clinical use in humans, its unique mechanism of action makes it an indispensable tool for cell biology research. Furthermore, its demonstrated efficacy against cancer stem cells suggests that the Monensin scaffold remains a compelling starting point for the development of novel, highly targeted anticancer therapeutics, provided the significant challenge of its toxicity can be overcome.

References

- 1. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Monensin - Wikipedia [en.wikipedia.org]

- 5. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Monensin A and Monensin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a mixture of several homologues, with Monensin A being the most abundant and extensively studied. This technical guide provides a comprehensive overview of the biological activities of Monensin A and presents a comparative analysis with the available data for its closest structural analogue, Monensin B. While research on this compound is limited, this guide consolidates the existing knowledge to facilitate a clearer understanding of their respective and comparative bioactivities. This document details their mechanisms of action, antimicrobial, anticancer, and metabolic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Introduction

Monensin is a well-established veterinary medicine used for the control of coccidiosis in poultry and as a growth promoter in ruminants.[1] Its biological activity stems from its ability to act as an ionophore, specifically transporting monovalent cations across cellular membranes.[2][3] This disruption of ion gradients leads to a cascade of cellular effects, underpinning its diverse biological properties, including antimicrobial, antimalarial, and anticancer activities.[4]

Streptomyces cinnamonensis produces a complex of monensins, primarily consisting of Monensin A (up to 98%), along with minor components including this compound, C, and D.[1] The vast majority of scientific literature focuses on Monensin A. This guide aims to synthesize the extensive data on Monensin A and draw a comparison with the lesser-known this compound, highlighting their structural differences and any reported variations in biological function.

Structural Differences: Monensin A vs. This compound

The primary structural difference between Monensin A and this compound lies in a single alkyl substituent. Monensin A possesses an ethyl group at the C-16 position of its polyether backbone, whereas this compound has a methyl group at the same position. This seemingly minor structural alteration can potentially influence the molecule's conformation, ion-binding affinity, and ultimately, its biological potency.

References

The Origin of Monensin: A Technical Guide to its Biosynthesis in Streptomyces cinnamonensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin, a polyether ionophore antibiotic produced by the Gram-positive soil bacterium Streptomyces cinnamonensis, has been a compound of significant interest since its discovery. Primarily used in the agricultural industry as a coccidiostat and a growth-promoting agent for livestock, its unique chemical structure and biological activity continue to attract scientific attention.[1][2] This technical guide provides an in-depth exploration of the origin of monensin, detailing its complex biosynthetic pathway, the genetic architecture that governs its production, and the intricate regulatory networks that control its expression. The guide is intended to serve as a comprehensive resource, offering detailed experimental methodologies and quantitative data to facilitate further research and development in the field of natural product biosynthesis and metabolic engineering.

Monensin Biosynthesis: From Precursors to Final Product

The biosynthesis of monensin is a complex process orchestrated by a modular polyketide synthase (PKS) system, followed by a series of post-PKS modifications. The assembly of the polyketide backbone draws upon precursors from primary metabolism, specifically five acetate, seven propionate, and one butyrate unit.[3][4] The O-methyl group is derived from methionine.

The Monensin Biosynthetic Gene Cluster (mon)

The genetic blueprint for monensin production is encoded within a large 97 kbp gene cluster, designated as mon. This cluster houses the genes for the modular PKS, tailoring enzymes, and regulatory proteins. Deletion of this entire cluster has been shown to completely abolish monensin production.

Table 1: Key Genes in the mon Cluster and Their Functions

| Gene(s) | Encoded Protein(s) | Function in Monensin Biosynthesis | Reference(s) |

| monAI - monAVIII | Modular Polyketide Synthase (PKS) | Catalyze the assembly of the linear polyketide backbone from acetate, propionate, and butyrate precursors. | |

| monBI, monBII | Epoxide Hydrolases | Involved in the oxidative cyclization of the linear polyketide intermediate, forming the characteristic ether rings. | |

| monCI | Flavin-dependent Epoxidase | Catalyzes the stereospecific epoxidation of double bonds in the polyketide chain, a prerequisite for ether ring formation. | |

| monD | Hydroxylase | Catalyzes the hydroxylation at the C-26 position of the monensin molecule. | |

| monE | Methyltransferase | Catalyzes the methylation of the hydroxyl group at the C-3 position. | |

| monAX | Thioesterase | Releases the final monensin molecule from the PKS enzyme complex. | |

| monRI, monRII, monH | Pathway-specific Regulatory Proteins | Positively regulate the expression of the mon biosynthetic genes. |

The Biosynthetic Pathway

The biosynthesis of monensin can be conceptualized in the following key stages:

-

Oxidative Cyclization: Following the formation of the linear polyketide, a series of tailoring enzymes, including the epoxidase MonCI and epoxide hydrolases MonBI and MonBII, catalyze a cascade of reactions. MonCI introduces epoxide groups at specific positions on the polyketide backbone, which are then opened by MonBI and MonBII to form the characteristic five- and six-membered ether rings of the monensin molecule.

-

Final Modifications: The final steps in the biosynthesis involve a hydroxylation at C-26 by MonD and a methylation at C-3 by MonE.

-

Release: The thioesterase MonAX then hydrolyzes the bond connecting the completed monensin molecule to the PKS, releasing the final product.

Regulation of Monensin Biosynthesis

The production of monensin is tightly regulated at the transcriptional level by a hierarchical network of regulatory proteins. This network includes both pathway-specific regulators encoded within the mon cluster and global regulators that respond to the overall physiological state of the cell.

Pathway-Specific Regulators

Three positive pathway-specific regulators, MonH, MonRI, and MonRII, have been identified to cooperatively control the expression of the mon genes. Their interplay forms a regulatory cascade that fine-tunes the production of monensin.

Global Regulatory Influence

The cyclic AMP receptor protein (Crp), a global transcription factor, plays a significant positive role in monensin biosynthesis. Crp exerts its influence by upregulating the expression of most of the mon genes, including the PKS genes and tailoring genes. Furthermore, Crp enhances the supply of essential precursors (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) by upregulating the transcription of genes involved in primary metabolic pathways such as glycolysis and fatty acid degradation.

Quantitative Analysis of Monensin Production

The yield of monensin can be significantly influenced by both genetic manipulation and optimization of fermentation conditions. Overexpression of positive regulatory genes has been shown to be an effective strategy for enhancing production.

Table 2: Monensin Production in Genetically Modified S. cinnamonensis Strains

| Strain Modification | Monensin Titer / Relative Production | Reference(s) |

| Overexpression of monR | 5-fold increase | |

| Overexpression of crp | 31.5% increase in specific production | |

| Antisense silencing of crp | 45.1% reduction in specific production | |

| A patent reported a fermentation unit | > 43,000 u/ml |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of monensin biosynthesis in S. cinnamonensis.

Fermentation and Monensin Extraction

1. Culture and Fermentation:

-

S. cinnamonensis can be grown on Modified Gauze's Medium No. 1 for sporulation.

-

For fermentation, a seed culture is typically grown in a medium containing soybean flour, yeast extract, dextrin, and glucose.

-

The production medium often contains soybean oil, glucose, and soybean flour, among other nutrients. Fermentation is carried out at 30°C with agitation.

2. Monensin Extraction and Quantification:

-

Mycelia are harvested from the fermentation broth by centrifugation.

-

The mycelial pellet is washed and then resuspended in methanol.

-

Cells are lysed, for example, by ultrasonication, to release the intracellular monensin.

-

The lysate is clarified by centrifugation, and the supernatant is filtered.

-

Monensin concentration is determined by High-Performance Liquid Chromatography (HPLC), often using an evaporative light scattering detector (ELSD).

Genetic Manipulation: In-Frame Gene Deletion

Creating targeted gene deletions in Streptomyces is crucial for functional analysis of the biosynthetic genes. A common method involves homologous recombination using a temperature-sensitive suicide vector.

General Protocol Outline:

-

Construct a Deletion Plasmid:

-

Amplify the upstream and downstream flanking regions of the target gene by PCR.

-

Fuse the two flanking fragments together, creating an in-frame deletion.

-

Clone the fused fragment into a temperature-sensitive E. coli-Streptomyces shuttle vector containing a selectable marker.

-

-

Conjugation:

-

Transform the deletion plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Conjugally transfer the plasmid from E. coli to S. cinnamonensis.

-

-

Selection of Single Crossovers:

-

Plate the conjugation mixture on a medium that selects for the presence of the plasmid's resistance marker.

-

Incubate at a permissive temperature for plasmid replication to select for exconjugants.

-

-

Selection of Double Crossovers:

-

Culture the single-crossover mutants in non-selective medium at a non-permissive temperature to encourage the second crossover event and plasmid loss.

-

Plate the culture on a non-selective medium and then replica-plate to a selective medium to identify colonies that have lost the plasmid (and the resistance marker).

-

-

Verification:

-

Confirm the gene deletion in the sensitive colonies by PCR analysis using primers flanking the target gene.

-

Transcriptional Analysis: RNA-Seq and qRT-PCR

1. RNA Isolation:

-

Harvest S. cinnamonensis mycelia from a liquid culture.

-

Rapidly freeze the mycelia in liquid nitrogen to preserve RNA integrity.

-

Disrupt the cells by grinding the frozen mycelia.

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA isolation kit.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

2. RNA-Seq Analysis:

-

Assess the quality and quantity of the isolated RNA.

-

Deplete ribosomal RNA (rRNA) from the total RNA sample.

-

Construct a cDNA library from the rRNA-depleted RNA.

-

Sequence the cDNA library using a next-generation sequencing platform.

-

Analyze the sequencing data, which typically involves quality control of reads, mapping reads to the reference genome, and quantifying gene expression levels.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the total RNA using a reverse transcriptase.

-

Design and validate primers specific to the target genes of interest.

-

Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

-

Normalize the expression levels of the target genes to one or more stably expressed reference genes.

Conclusion

The biosynthesis of monensin in Streptomyces cinnamonensis is a testament to the complex and elegant metabolic capabilities of actinomycetes. A deep understanding of the mon gene cluster, the functions of the encoded enzymes, and the intricate regulatory networks that govern its expression is paramount for any effort aimed at harnessing this pathway for enhanced production or for the generation of novel analogues. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating biosynthetic machinery. Future work in this area will likely focus on systems biology approaches to further unravel the regulatory complexities and on synthetic biology strategies to re-engineer the pathway for the production of new and improved polyether ionophores.

References

- 1. Improving the production of monensin by Streptomyces cinnamonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Optimized RNA Extraction and Northern Hybridization in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis - PMC [pmc.ncbi.nlm.nih.gov]

Monensin B: A Technical Guide to its Role in Disrupting Intracellular Protein Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has long been a pivotal tool in cell biology for its potent ability to block intracellular protein transport. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects, focusing on its role as a sodium/proton antiporter and the subsequent disruption of the Golgi apparatus and endosomal-lysosomal system. This document summarizes key quantitative data, details representative experimental protocols for studying its effects, and provides visual diagrams of the underlying cellular pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Sodium/Proton Antiport

This compound's primary mechanism of action lies in its function as a monovalent cation ionophore, with a high selectivity for sodium ions (Na⁺)[1]. It inserts into cellular membranes and facilitates the exchange of Na⁺ for protons (H⁺) across the membrane, effectively dissipating the proton gradients that are crucial for the function of various intracellular organelles[1]. This electroneutral exchange leads to an influx of Na⁺ into and an efflux of H⁺ from the lumen of these organelles, resulting in an elevation of the luminal pH[1][2][3].

Disruption of the Golgi Apparatus

The Golgi apparatus, a central organelle in the secretory pathway, is particularly sensitive to the effects of this compound. The acidic environment of the Golgi cisternae is essential for the proper sorting, modification, and packaging of proteins. By neutralizing the pH of the Golgi lumen, this compound disrupts these processes, leading to a cascade of effects:

-

Swelling of Golgi Cisternae: The influx of Na⁺ ions, followed by osmotic water influx, causes a characteristic swelling and vacuolization of the Golgi cisternae, a hallmark morphological change observed upon this compound treatment. This disruption is rapid, often occurring within minutes of exposure.

-

Inhibition of Protein Transport: The structural and pH alterations within the Golgi block the transit of proteins from the medial to the trans-Golgi network. This leads to the accumulation of proteins within the swollen Golgi cisternae.

-

Impairment of Post-Translational Modifications: Many enzymes responsible for the terminal glycosylation and proteolytic processing of proteins within the Golgi have acidic pH optima. The alkalinization of the Golgi lumen by this compound inhibits these enzymatic activities, resulting in the secretion of incompletely processed proteins. For instance, this compound has been shown to prevent the terminal glycosylation of N- and O-linked oligosaccharides and slow down the proteolytic processing of precursor proteins.

Effects on the Endosomal-Lysosomal System

Similar to its effects on the Golgi, this compound also disrupts the function of the endosomal-lysosomal pathway by neutralizing the acidic environment of endosomes and lysosomes. This has significant consequences for processes such as receptor-mediated endocytosis and protein degradation:

-

Inhibition of Ligand Dissociation and Receptor Recycling: The low pH of endosomes is crucial for the dissociation of many ligands from their receptors. By raising the endosomal pH, this compound can inhibit this dissociation, leading to the trapping of ligand-receptor complexes and interfering with the recycling of receptors back to the cell surface.

-

Blockade of Lysosomal Degradation: Lysosomal hydrolases, the enzymes responsible for degrading cellular waste and endocytosed material, are maximally active at acidic pH. This compound's neutralization of lysosomal pH inhibits the activity of these enzymes, thereby blocking the degradation of internalized ligands and cellular components.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize quantitative data from various studies on the inhibitory effects of this compound on different cellular processes.

| Parameter | Protein/Process | Cell Type | Inhibitory Concentration | Reference |

| IC50 | Proliferation | Renal Cell Carcinoma Cells | ~2.5 µM | |

| ED50 | ACTH Release | Rat Anterior Pituitary Cells | 2.7 x 10⁻⁸ M | |

| ED50 | Proteoglycan Synthesis | Rat Ovarian Granulosa Cells | ~1 µM | |

| ED50 | Proteoglycan Degradation | Rat Ovarian Granulosa Cells | ~1 µM | |

| Maximal Inhibition | VLDL Secretion | Cultured Rat Hepatocytes | 5-10 µM | |

| Maximal Inhibition | Asialofetuin Binding & Degradation | Cultured Rat Hepatocytes | 25 µM |

| Effect | Protein/Process | Cell Type | Magnitude of Effect | Monensin Concentration | Reference |

| Decreased Rate Constant | Intracellular Movement of Procollagen & Fibronectin | Human Fibroblasts | > 3-fold decrease | Not specified | |

| Inhibition of Secretion | Procollagen & Fibronectin | Human Fibroblasts | Significant | Not specified | |

| Reduced Secretion | Proteoglycans | Rat Ovarian Granulosa Cells | To 10% of control | 30 µM | |

| Inhibition of Degradation | Internalized Ligands | General | Significant | Not specified |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to investigate the effects of this compound on intracellular protein transport.

Pulse-Chase Labeling to Monitor Protein Transport

This protocol allows for the tracking of a cohort of newly synthesized proteins through the secretory pathway.

Objective: To determine the effect of this compound on the rate of intracellular transport and secretion of a specific protein.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Methionine/Cysteine-free medium

-

[³⁵S]-Methionine/Cysteine labeling mix

-

Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

-

This compound stock solution (in ethanol or DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the protein of interest

-

Protein A/G agarose beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture: Plate cells to be 80-90% confluent on the day of the experiment.

-

Starvation: Wash cells with pre-warmed PBS and incubate in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.

-

Pulse Labeling: Replace the starvation medium with labeling medium containing [³⁵S]-methionine/cysteine and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.

-

Chase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium. This is the "zero" time point.

-

This compound Treatment: For the experimental group, add this compound to the chase medium at the desired final concentration. An equivalent volume of vehicle (ethanol or DMSO) should be added to the control group.

-

Time Course: Incubate the cells and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) during the chase. At each time point, collect both the cell lysate and the culture medium (to analyze secreted proteins).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Immunoprecipitation: Pre-clear the lysates and then immunoprecipitate the protein of interest using a specific primary antibody and protein A/G agarose beads.

-

SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled protein bands using a phosphorimager or autoradiography.

-

Quantification: Quantify the band intensities to determine the amount of the protein of interest within the cells and in the medium at each time point. This will reveal the kinetics of its transport and secretion and the effect of this compound.

Immunofluorescence Microscopy to Visualize Protein Localization

This protocol allows for the visualization of the subcellular localization of a protein and the morphological changes in organelles upon this compound treatment.

Objective: To visualize the accumulation of a target protein in the Golgi apparatus after treatment with this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution

-

Paraformaldehyde (PFA) or methanol for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 5% BSA and 0.1% Tween-20)

-

Primary antibody against the protein of interest

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against the protein of interest and the Golgi marker, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies, diluted in blocking solution, for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells and incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash the cells a final time and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence or confocal microscope. Co-localization of the protein of interest with the Golgi marker will indicate its retention in the Golgi.

Subcellular Fractionation to Quantify Protein Distribution

This protocol allows for the biochemical separation of cellular organelles to quantify the amount of a protein in different compartments.

Objective: To quantify the accumulation of a target protein in the Golgi fraction following this compound treatment.

Materials:

-

Cultured cells

-

This compound stock solution

-

Homogenization buffer

-

Sucrose gradient solutions of varying densities

-

Ultracentrifuge and tubes

-

Lysis buffer for fractions

-

Protein assay reagent (e.g., BCA)

-

Antibodies for Western blotting (target protein and organelle markers)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest the cells by scraping or trypsinization.

-

Homogenization: Wash the cell pellet with PBS and resuspend in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant).

-

Sucrose Gradient Centrifugation: Layer the post-nuclear supernatant onto a discontinuous or continuous sucrose gradient.

-

Ultracentrifugation: Centrifuge the gradient at high speed for a sufficient time to separate the organelles based on their density.

-

Fraction Collection: Carefully collect fractions from the top of the gradient.

-

Protein Analysis: Determine the protein concentration of each fraction.

-

Western Blotting: Analyze equal amounts of protein from each fraction by Western blotting using antibodies against the target protein and specific markers for different organelles (e.g., GM130 for Golgi, Calnexin for ER, LAMP1 for lysosomes) to identify the fractions containing each organelle and to quantify the distribution of the target protein.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Signaling Pathway: this compound's Disruption of Intracellular Transport

References

- 1. Monensin prevents terminal glycosylation of the N- and O-linked oligosaccharides of the HLA-DR-associated invariant chain and inhibits its dissociation from the alpha-beta chain complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of monensin on the synthesis, transport, and intracellular degradation of proteoglycans in rat ovarian granulosa cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A proposed mechanism of monensin action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ionophore Properties of Monensin B

Introduction

Monensin is a polyether ionophore antibiotic isolated from the bacterium Streptomyces cinnamonensis.[1][2] While commercially available as a mixture of analogues (A, B, C, and D), the predominant form is Monensin A.[3] Monensin B is a closely related analogue produced during fermentation, differing structurally from Monensin A.[4][5] This guide provides a detailed examination of the core ionophore properties of Monensin, with a focus on this compound where data is available, tailored for researchers, scientists, and drug development professionals. Its primary mechanism involves acting as a mobile carrier to transport monovalent cations across lipid membranes, profoundly impacting cellular homeostasis and function. This activity is the foundation for its use as a coccidiostat in veterinary medicine and as a powerful tool in cell biology research to disrupt intracellular ion gradients and protein transport.

Physicochemical Properties

Monensin A is the major component produced by Streptomyces cinnamonensis, while this compound is a minor analogue. Their fundamental properties are similar, with a slight difference in molecular weight and formula due to a structural variation.

| Property | Monensin A | This compound |

| Molecular Formula | C₃₆H₆₂O₁₁ | C₃₅H₆₀O₁₁ |

| Molecular Weight | 670.88 g/mol | 656.84 g/mol |

| Appearance | White crystalline solid | Polyketide |

| Melting Point | 103-105 °C | Not specified |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, diethyl ether, benzene | Not specified |

| Dissociation Constant | pKa = 6.6 (in 66% N,N-dimethylformamide) | Not specified |

Core Ionophore Mechanism

Mechanism of Action: The Na⁺/H⁺ Antiport

Monensin functions as a lipid-soluble mobile ion carrier that facilitates the transport of cations across biological membranes. The molecule's polyether backbone forms a pseudocyclic conformation, creating a hydrophilic cavity that selectively binds cations. The exterior of this complex is lipophilic, allowing it to diffuse freely across the lipid bilayer.

The primary mechanism of action is an electroneutral (non-depolarizing) exchange of sodium ions (Na⁺) for protons (H⁺), classifying Monensin as a Na⁺/H⁺ antiporter. This process involves the deprotonation of Monensin's terminal carboxylic acid group upon binding a cation like Na⁺ on one side of the membrane. After traversing the membrane, it releases the Na⁺ and becomes protonated, completing the cycle. This exchange dissipates the natural Na⁺ and H⁺ concentration gradients across cellular and subcellular membranes, which is fundamental to its biological effects. While predominantly electroneutral, some studies suggest that Monensin may also transport sodium ions in an electrogenic manner under certain conditions.

Ion Selectivity and Binding

Monensin exhibits a strong preference for monovalent cations. Its binding affinity is crucial for its function, with a notable selectivity for sodium over other biologically relevant cations like potassium.

| Cation | Selectivity/Affinity Note |

| Na⁺ | Highest preference; Monensin binds Na⁺ with approximately 10 times the affinity that it binds K⁺. |

| K⁺ | Binds with lower affinity than Na⁺. |

| Li⁺, Rb⁺, Ag⁺, Tl⁺ | Also forms complexes with these monovalent cations. |

The ionic selectivity can be modulated by several factors, including the ionophore concentration and the specific cationic gradients across the membrane. At very low concentrations, Monensin is highly selective for sodium, but at higher concentrations, its transport activity becomes more dependent on the prevailing ion gradients.

Biological Consequences and Cellular Impact

The disruption of ion gradients by Monensin triggers a cascade of downstream cellular events. The effective concentration for these effects can range from nanomolar to micromolar, depending on the cell type and the specific process being studied.

Disruption of Intracellular pH and Golgi Function

By exchanging extracellular Na⁺ for intracellular H⁺, Monensin leads to a net influx of sodium and an efflux of protons, causing an increase in intracellular pH (alkalinization). This is particularly disruptive to acidic intracellular compartments like the trans-Golgi cisternae and lysosomes. The neutralization of the Golgi's acidic environment blocks intracellular protein transport and secretion, a hallmark effect of Monensin used widely in cell biology research. This disruption can also cause the Golgi cisternae to swell due to the osmotic influx of water following ion movement.

| Effective Concentration | Observed Biological Effect | Cell Type/System |

| 0.01 - 1 µM | Increased cytosolic free Na⁺ concentration. | Rat parotid acinar cells |

| 1 µM | Enhanced iodide uptake. | FRTL-5 rat thyroid cells |

| 2 - 4 µM | Attenuation of cancer-related signaling pathways (Elk1, AP1, Myc/max). | Human colorectal cancer cells |

| 10 - 100 µM | Inhibition of cAMP accumulation and release of Ca²⁺ from intracellular stores. | Rat parotid acinar cells |

| 100 µM | Reduced iodide uptake. | FRTL-5 rat thyroid cells |

Impact on Cellular Signaling Pathways

Monensin's ability to alter ion homeostasis makes it a potent modulator of various signaling pathways, an area of increasing interest for drug development, particularly in oncology.

-

Induction of Oxidative Stress and Apoptosis: Monensin can elevate intracellular reactive oxygen species (ROS), leading to oxidative stress. This, combined with other cellular insults, can trigger apoptosis. In neuroblastoma cells, Monensin induces apoptosis by increasing the expression of caspases-3, 7, 8, and 9 and modulating the Bax/Bcl-2 ratio.

-

Inhibition of Cancer-Related Signaling: Studies have shown Monensin inhibits multiple oncogenic pathways. In prostate cancer cells, it reduces the expression of androgen receptor (AR) mRNA and protein. In colorectal cancer, it attenuates pathways downstream of IGF signaling, such as PI3K and Akt1.

-

Alteration of Protein Glycosylation and Secretion: By disrupting Golgi function, Monensin impacts post-translational modifications and the secretion of proteins, including those involved in cell adhesion and metastasis, such as the cancer-associated glycan Sialyl Lewis X (SLeX).

Experimental Protocols for Studying Ionophore Properties

Standardized protocols are essential for quantifying the ionophore activity of this compound and its effects on cellular systems.

Measurement of Intracellular Ion Concentration

A common method to measure changes in intracellular ion concentrations (e.g., Na⁺ or H⁺) involves the use of ion-selective fluorescent indicators.

Protocol: Measuring Intracellular Na⁺ with SBFI-AM

-

Cell Culture: Plate adherent cells on glass coverslips and grow to the desired confluency.

-

Indicator Loading: Incubate cells with the AM ester form of the sodium indicator, such as sodium-binding benzofuran isophthalate, acetoxymethyl ester (SBFI-AM), in a serum-free medium for 30-60 minutes at 37°C. The AM ester allows the indicator to cross the cell membrane.

-

De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active indicator inside the cell.

-

Fluorescence Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Excite the indicator at two wavelengths (e.g., 340 nm and 380 nm for SBFI) and record the emission fluorescence (e.g., at 510 nm). The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Na⁺ concentration.

-

Experimental Treatment: Acquire a stable baseline ratio before perfusing the chamber with a buffer containing this compound. Record the change in the fluorescence ratio over time.

-

In Situ Calibration: At the end of the experiment, sequentially expose the cells to calibration buffers with known Na⁺ concentrations in the presence of an ionophore cocktail (containing Monensin, valinomycin, etc.) to equilibrate intracellular and extracellular Na⁺. This allows the measured fluorescence ratios to be converted into absolute Na⁺ concentrations.

Toxicological Profile

The potent biological activity of Monensin is accompanied by significant toxicity, which varies dramatically between species. This toxicity is a direct consequence of its ionophore properties, leading to excessive intracellular ion shifts that disrupt cellular energy metabolism and function, particularly in tissues with high energy demands like cardiac and skeletal muscle.

| Species | Median Lethal Dose (LD₅₀) |

| Horse | 2-3 mg/kg body weight |

| Cattle | ~22 mg/kg body weight |

| Rat | 36.5 mg/kg (oral) |

| Mouse | 335 mg/kg (oral) |

| Chicken | 185 mg/kg (oral); 200 mg/kg |

| Dog | ~20 mg/kg body weight |

Horses are exceptionally sensitive to Monensin, and accidental exposure through contaminated feed can be fatal, causing severe myocardial necrosis. In contrast, ruminants like cattle have a much higher tolerance, allowing for its use as a feed additive to improve feed efficiency and prevent coccidiosis.

Conclusion

This compound, like its more abundant analogue Monensin A, is a potent Na⁺/H⁺ ionophore that fundamentally alters cellular ion homeostasis. Its ability to dissipate critical ion gradients across membranes disrupts a wide array of cellular functions, from protein trafficking in the Golgi apparatus to the regulation of complex signaling pathways involved in cell proliferation and death. This detailed understanding of its mechanism, coupled with robust experimental protocols to quantify its effects, is critical for its application as a research tool and for exploring its therapeutic potential in drug development. However, its significant and species-variable toxicity necessitates careful consideration in any application. Continued research into the specific properties of this compound and its derivatives may yet unlock new opportunities for therapeutic intervention, particularly in the field of oncology.

References

- 1. Monensin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding - PMC [pmc.ncbi.nlm.nih.gov]

Monensin B: A Technical Guide to its Antimalarial and Antibiotic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monensin B, a polyether ionophore antibiotic derived from Streptomyces cinnamonensis, has demonstrated significant potential as both an antimalarial and an antibiotic agent. Its primary mechanism of action involves the disruption of ion gradients across cellular and subcellular membranes, leading to a cascade of events that inhibit parasite and bacterial growth. This technical guide provides an in-depth overview of the current scientific understanding of this compound's therapeutic capabilities, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Mechanism of Action

This compound's biological activity is attributed to its ability to function as an ionophore, specifically facilitating the exchange of monovalent cations, such as sodium (Na+) and protons (H+), across lipid membranes.[1][2][3] This disruption of the natural electrochemical gradients has profound effects on cellular physiology in both malaria parasites and bacteria.

Antimalarial Mechanism

In the context of malaria, caused by Plasmodium parasites, this compound's ionophoretic activity leads to two primary downstream effects:

-

Disruption of Intracellular pH and Vacuolar Function: The parasite's digestive vacuole is an acidic organelle crucial for hemoglobin degradation. By transporting Na+ ions into the vacuole in exchange for H+ ions, this compound neutralizes its acidic environment. This inhibits the activity of acidic proteases responsible for hemoglobin digestion, thereby starving the parasite of essential amino acids.[4][5]

-

Inhibition of Intracellular Protein Transport: this compound is a well-documented inhibitor of Golgi apparatus function. It causes swelling and disruption of the Golgi cisternae, blocking the transport of proteins from the medial to the trans-Golgi network. This impedes the proper trafficking of essential proteins to the parasite's surface and organelles, ultimately leading to cell death.

Antibiotic Mechanism

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. The complex cell wall of Gram-negative bacteria is generally impermeable to the large monensin molecule. The mechanism of action in susceptible bacteria is also rooted in its ionophoretic properties:

-

Disruption of Membrane Potential and pH Gradient: By facilitating Na+/H+ antiport, this compound dissipates the proton motive force across the bacterial cell membrane. This electrochemical gradient is essential for ATP synthesis, nutrient transport, and maintenance of intracellular pH. Its disruption leads to a cessation of these critical cellular processes and ultimately, bacterial cell death.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound against various malaria parasites and bacteria.

Table 1: Antimalarial Activity of this compound

| Organism/Model | Assay Type | Efficacy Metric | Value | Reference(s) |

| Plasmodium falciparum | In vitro growth inhibition | IC50 | 1.1 - 2.3 nM | |

| Plasmodium vinckei petteri (in mice) | In vivo efficacy | ED50 | 1.1 mg/kg | |

| Plasmodium vinckei petteri (in mice) | In vivo efficacy | ED90 | 3.5 mg/kg | |

| Plasmodium vinckei petteri (in mice) | In vivo curative dose | 100% cure | 10 mg/kg | |

| Plasmodium berghei (hepatic stage) | In vitro inhibition | IC50 | < 1 nM (for a phenyl urethane derivative) |

Table 2: Antibiotic Activity of this compound

| Bacterial Species | Assay Type | Efficacy Metric | Value (µg/mL) | Reference(s) |

| Staphylococcus aureus | Broth microdilution | MIC | 2 - 4 | |

| Gram-positive cocci (general) | Not specified | MIC | 0.02 - >25 (for urethane derivatives) | |

| Bacillus cereus | Not specified | MIC | Not specified, but improved activity with some derivatives | |

| Mycobacterium tuberculosis H37Rv | Not specified | Growth Inhibition | 97-99% at 6.25 µg/mL (for thallium (I) complex) |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimalarial and antibiotic potential of this compound.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

Methodology:

-

Parasite Culture: Plasmodium falciparum (e.g., 3D7 or Dd2 strains) is cultured in vitro in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with 10% human serum or Albumax II.

-

Synchronization: Parasite cultures are synchronized to the ring stage, often using 5% D-sorbitol treatment.

-

Drug Plate Preparation: this compound is serially diluted in culture medium in a 96-well microtiter plate. A negative control (no drug) and a positive control (a known antimalarial like chloroquine) are included.

-

Inoculation: Synchronized ring-stage parasites (typically at 0.5-1% parasitemia and 2% hematocrit) are added to each well of the drug plate.